4-Methoxyphenyl cyanate

描述

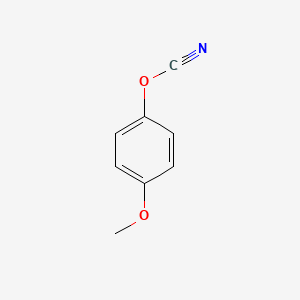

Structure

3D Structure

属性

IUPAC Name |

(4-methoxyphenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXSQXFVJCZAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357022 | |

| Record name | 4-Methoxyphenol cyanate ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2983-74-6 | |

| Record name | 4-Methoxyphenol cyanate ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations of 4 Methoxyphenyl Cyanate

Nucleophilic Reactivity and Substitution Pathways of the Cyanate (B1221674) Group

The cyanate group (-OCN) of 4-methoxyphenyl (B3050149) cyanate is a key functional group that participates in various nucleophilic substitution reactions. The electron-donating methoxy (B1213986) group on the phenyl ring influences the reactivity of the cyanate moiety, enhancing the stability of reaction intermediates.

Nucleophilic substitution reactions involving 4-methoxyphenyl cyanate can proceed through different mechanisms, with the rate-determining step varying based on the reactants and conditions.

In reactions with amines, a proposed mechanism involves the formation of a zwitterionic tetrahedral intermediate (T±). acs.org This intermediate can then be deprotonated by an amine to form an anionic intermediate (T-). acs.org For certain reactions, the formation of this zwitterionic intermediate is the rate-determining step. acs.org

Research on the hydrolysis of related esters also points to the complexity of these reactions, with intermediates playing a crucial role. For example, the hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate involves mechanisms where solute-solute interactions are significant. rsc.org In the context of polymerization, the reaction of cyanate esters with phenols is believed to proceed through an imidocarbonate intermediate. researchgate.net

The solvent environment plays a critical role in the kinetics and mechanisms of reactions involving this compound. The polarity of the solvent can significantly influence the rate of nucleophilic substitution. Polar aprotic solvents like dimethylformamide (DMF) and acetone (B3395972) are often employed to facilitate these reactions.

Studies on the hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures (acetonitrile, polyethylene (B3416737) glycol, and tetrahydrofuran) have shown that the variation in water activity has a minor contribution to the observed changes in rate constants. rsc.org Interestingly, for acetonitrile (B52724) and polyethylene glycol, the logarithm of the rate constant varies approximately linearly with the molar concentration of water. rsc.org This suggests that specific solvent-solute interactions are key determinants of the reaction rate.

In non-polar solvents, the solubility of inorganic nucleophiles is often negligible. To overcome this, phase transfer catalysts are used to transport the nucleophile to the organic phase where the reaction with the cyanate ester can occur. google.com

The choice of solvent is also crucial in preventing side reactions. For instance, in nucleophilic substitution reactions, optimization of solvent polarity is important to minimize undesired pathways like elimination or hydrolysis.

The reactivity of this compound can be significantly enhanced and directed by the use of catalysts. Catalysts are particularly important in the curing and polymerization of cyanate esters.

Metal-based catalysts are widely used. Transition metal complexes, particularly those of copper, cobalt, manganese, and zinc, are effective catalysts for the curing of cyanate esters. wikipedia.org Metal acetylacetonates (B15086760), naphthenates, and octoates are common choices. polymerinnovationblog.com For example, copper acetylacetonate (B107027) [Cu(AcAc)] and cobalt (II) acetylacetonate [Co(AcAc)] are popular catalysts. polymerinnovationblog.com Organotin compounds have also been investigated and shown to have high catalytic activity for the curing reaction of cyanate ester resins. google.com

Lewis acids such as AlCl₃, BF₃, FeCl₃, TiCl₄, ZnCl₂, and SnCl₄ can also catalyze cyanate ester curing reactions. google.com

Brønsted acids , including HCl, H₃PO₄, and various phenols, are also known to act as catalysts. google.com Nonylphenol is often used as a co-catalyst, which can also act as a cosolvent for metal salt catalysts, promoting complete curing at lower temperatures. polymerinnovationblog.comadeka.co.jp

Non-metallic catalysts have also been explored. For instance, 4-(4-aminophenoxy)phthalonitrile (B8260547) has been used to accelerate the curing of bisphenol E cyanate ester, significantly reducing the curing temperature. researchgate.net

The mechanism of catalysis often involves the formation of an intermediate complex. In phenol-catalyzed cyclotrimerization, the reaction is thought to proceed through the formation of an imidocarbonate intermediate. researchgate.net

| Catalyst Type | Examples | Role |

| Metal Complexes | Copper acetylacetonate, Cobalt (II) acetylacetonate | Accelerate curing and cyclotrimerization. polymerinnovationblog.com |

| Lewis Acids | AlCl₃, FeCl₃, SnCl₄ | Catalyze curing reactions. google.com |

| Brønsted Acids | Phenols, p-nitrophenol | Act as catalysts, often with co-catalysts. google.com |

| Organometallic | Organotin compounds | High catalytic activity for curing. google.com |

| Non-metallic | 4-(4-aminophenoxy)phthalonitrile | Accelerate curing at lower temperatures. researchgate.net |

Solvent Effects on Reaction Kinetics and Mechanisms

Electrophilic Properties and Reactions of the Aromatic Ring System

While the cyanate group is the primary site of nucleophilic attack, the aromatic ring of this compound, activated by the electron-donating methoxy group, can undergo electrophilic aromatic substitution reactions. The methoxy group directs incoming electrophiles primarily to the ortho and para positions relative to it. However, since the para position is occupied by the cyanate group, electrophilic substitution would be expected to occur at the ortho positions.

The general mechanism for electrophilic aromatic substitution on a benzene (B151609) ring involves a two-step process: the formation of a positively charged benzenonium intermediate (a sigma complex), followed by the removal of a proton to restore the aromaticity of the ring. libretexts.org The first step is typically the rate-determining step. libretexts.org

While specific studies on the electrophilic reactions of the aromatic ring of this compound are not extensively detailed in the provided results, the principles of electrophilic aromatic substitution on activated benzene rings are well-established. For example, related methoxy-substituted aromatic compounds readily undergo reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. google.com

Thermal Polymerization and Cross-linking Mechanisms of Aryl Cyanates

Aryl cyanates, including this compound, are known for their ability to undergo thermal polymerization to form highly cross-linked, thermally stable polycyanurate networks. bts.gov This property is exploited in the production of high-performance thermosetting resins used in aerospace and electronics. wikipedia.orgrsc.org

The polymerization of cyanate esters proceeds via an addition reaction, which is advantageous as no volatile by-products are formed that could create voids in the final material. bts.gov

The primary mechanism for the polymerization of aryl cyanates is cyclotrimerization, where three cyanate groups react to form a stable six-membered triazine ring. wikipedia.orgpolymerinnovationblog.com This reaction can be initiated by heat or by the action of the catalysts mentioned in section 3.1.3.

The uncatalyzed thermal cyclotrimerization generally requires high temperatures, often in the range of 170-200°C or higher. adeka.co.jp The polymerization process can be monitored by techniques such as differential scanning calorimetry (DSC), which shows an exotherm corresponding to the cyclotrimerization reaction. surrey.ac.uk The disappearance of the cyanate ester infrared absorption bands (around 2200-2300 cm⁻¹) and the appearance of triazine ring peaks (around 1370 and 1565 cm⁻¹) also confirm the progress of the reaction. bts.gov

The mechanism of cyclotrimerization can be complex. In the presence of a phenol (B47542) catalyst, the reaction is believed to initiate with the formation of an imidocarbonate intermediate. researchgate.net This intermediate then reacts with two more cyanate ester molecules, followed by cyclization to form the triazine ring. researchgate.net

Kinetic studies of the cyclotrimerization of related systems have been modeled using autocatalytic kinetics, where the reaction is catalyzed by the products formed. researchgate.net Diffusion control can also become a factor as the viscosity of the system increases during polymerization. researchgate.net The glass transition temperature (Tg) of the resulting polycyanurate is a critical parameter; for the polymerization to proceed to completion, the curing temperature must be above the Tg of the polymer. bts.gov

The thermal stability of the resulting polycyanurate network is generally high, with major mass loss occurring at temperatures around 450°C. bts.gov

Investigation of Network Formation in Polycyanurates

The formation of polycyanurate networks occurs through the cyclotrimerization of cyanate ester monomers, which contain two or more reactive cyanate (-OCN) groups. scirp.orgmdpi.com This process creates a highly cross-linked, three-dimensional structure composed of triazine rings, lending the resulting polymer high thermal stability and a high glass transition temperature (Tg). scirp.orgspiedigitallibrary.org

This compound, being a monofunctional monomer (containing only one cyanate group), cannot form a cross-linked network on its own. Instead, it is utilized as a reactive modifier to control the architecture and properties of polycyanurate networks formed from difunctional or multifunctional cyanate esters. acs.org Its incorporation into the polymerizing system allows for the precise tailoring of the final material's characteristics.

Modulation of Network Density and Properties:

The primary role of a monofunctional cyanate ester like this compound is to act as a chain terminator during the cyclotrimerization process. By reacting with a growing polymer chain, it caps (B75204) the reactive site, thereby limiting the extent of cross-linking. This reduction in cross-link density has a direct and predictable impact on the polymer's physical properties.

Research has shown that by systematically varying the ratio of difunctional to monofunctional cyanate esters, the cross-link density of the resulting polycyanurate network can be effectively controlled. acs.org An increase in the concentration of the monofunctional cyanate leads to a less densely cross-linked network. spiedigitallibrary.org This structural change, in turn, lowers the glass transition temperature (Tg) of the polymer. spiedigitallibrary.org For instance, studies on copolymers have demonstrated that increasing the monofunctional cyanate content can significantly decrease the Tg, allowing for the customization of the material for specific applications. spiedigitallibrary.orggoogle.com

| Effect of Monofunctional Cyanate on Polycyanurate Network Properties | |

| Property | Observation |

| Network Cross-link Density | Decreases with increasing monofunctional cyanate concentration. acs.org |

| Glass Transition Temperature (Tg) | Decreases as the concentration of monofunctional cyanate increases. spiedigitallibrary.org |

| Network Formation | Acts as a chain-capping agent, controlling the final network structure. acs.org |

Mechanistic Studies under High Pressure:

Investigations into the cyclotrimerization of various aryl cyanates, including p-methoxyphenyl cyanate, have been conducted under high-pressure conditions to understand the reaction mechanism without the influence of solvents or catalysts. One study found that high pressure significantly accelerates the cyclotrimerization reaction. kpi.ua However, the reaction's efficiency was also found to be dependent on the physical state of the monomer. For p-methoxyphenyl cyanate, an exception was noted where the yield of its cyclotrimer (triphenyl cyanurate derivative) was lower at 300 MPa than at 200 MPa. kpi.ua This was attributed to the compound's melting point (26-28°C) and the likelihood that the cyclotrimerization proceeds to a lesser extent in the solid state, highlighting the importance of the melt state for this polymerization process. kpi.ua

| High-Pressure Cyclotrimerization of p-Methoxyphenyl Cyanate | ||

| Pressure | Temperature | Yield of Cyclotrimer |

| 200 MPa | 80 °C | 59% |

| 300 MPa | 80 °C | 30% |

| (Data sourced from a study on high-pressure polymerization of aryl cyanates). kpi.ua |

The incorporation of this compound is a key strategy for producing modified polycyanurate resins, including those used in shape memory polymers where network architecture is critical. google.com

Photochemical Reactivity Studies

Direct and detailed photochemical studies specifically targeting the cyanate functional group of this compound are not extensively documented in publicly available literature. However, its photochemical behavior can be inferred from its structural components, related compounds, and applications in UV-curable systems.

The this compound molecule contains two primary chromophores: the methoxy-substituted phenyl ring and the cyanate group. The electron-donating methoxy group causes a bathochromic (red) shift in the UV-Vis absorption spectrum compared to unsubstituted phenyl cyanate, meaning it absorbs light at longer wavelengths. This characteristic is fundamental to its potential photochemical reactivity, as absorption of photons is the initial step in any photochemical process.

UV Curing of Cyanate Ester Resins:

While thermal curing is the standard method for cyanate esters, photochemical curing using UV light is also possible, particularly with the use of special initiators. Organometallic initiators, such as tricarbonylcyclopentadienyl manganese, can be employed to cure cyanate ester resins via irradiation with UV light or an electron beam. google.com This process allows for curing at lower temperatures than thermal methods and offers spatial and temporal control over the polymerization. google.com This application demonstrates that the cyanate functionality can be induced to react under UV irradiation, leading to network formation.

Inferred Reactivity from Related Compounds:

The photochemistry of isocyanates, which are isomers of cyanates, provides insight into potential reaction pathways. Phenyl isocyanate (PhNCO), an isomer of phenyl cyanate, is known to be reactive and undergoes various reactions, including reactions with alcohols and amines. wikipedia.orgsigmaaldrich.com Studies on the UV-induced photochemistry of related heterocyclic molecules have shown that ring-opening and isomerization reactions can occur. For example, UV irradiation of 1,3-benzoxazole in a cryogenic matrix leads to its near-quantitative conversion to 2-isocyanophenol. uc.pt This demonstrates the susceptibility of related C-O-N linkages to photochemical transformation.

Furthermore, studies on other methoxy-substituted aromatic compounds show various photochemical reactions, including photocyclizations and rearrangements, indicating the role of the electronically excited methoxy-phenyl group in directing reaction pathways. cdnsciencepub.com The photochemical behavior of this compound would likely involve the excited states of the aromatic ring, potentially leading to radical intermediates or pericyclic reactions, though specific pathways remain to be elucidated.

| Spectroscopic and Photochemical Properties | |

| Property | Description/Finding |

| UV-Vis Absorption | The methoxy group causes a redshift in absorption compared to phenyl cyanate, enhancing light absorption at longer UV wavelengths. |

| UV Curing | Can be cured using UV light in the presence of specific organometallic initiators (e.g., tricarbonylcyclopentadienyl manganese). google.com |

| Potential Photoreactions | By analogy to isomers like phenyl isocyanate and related heterocycles, potential reactions could include isomerization or cycloadditions. uc.ptuc.pt |

Spectroscopic Characterization and Structural Elucidation of 4 Methoxyphenyl Cyanate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

The ¹H NMR spectrum of 4-Methoxyphenyl (B3050149) cyanate (B1221674) offers valuable insights into the arrangement of protons within the molecule. A characteristic signal for the methoxy (B1213986) group (–OCH₃) protons appears around δ 3.8 ppm. The aromatic protons on the benzene (B151609) ring typically present as a doublet of doublets or two distinct doublets in the region of δ 6.8–7.2 ppm, indicative of a para-substituted pattern.

Table 1: ¹H NMR Data for 4-Methoxyphenyl cyanate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~6.8-7.2 | Doublet | 4H | Aromatic Protons |

Data sourced from multiple references providing typical chemical shift ranges.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The cyanate carbon (–OCN) is a key identifier, with its resonance typically appearing in the range of δ 110–115 ppm. The carbon atoms of the aromatic ring and the methoxy group also show distinct signals.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~55-56 | -OCH₃ |

| ~110-115 | -OCN |

| ~114-130 | Aromatic Carbons |

Data sourced from multiple references providing typical chemical shift ranges. researchgate.net

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their positions on the ring. oxinst.comscribd.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals of the methoxy group and the aromatic ring to their corresponding carbon signals. nih.goviranchembook.ir

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting fragments of the molecule. For instance, HMBC can show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached, as well as to the carbon of the cyanate group through the oxygen atom. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. In the IR spectrum of this compound, the most prominent and diagnostic absorption is the strong, sharp band corresponding to the asymmetric stretching vibration of the cyanate (–O–C≡N) group, which typically appears in the range of 2200–2270 cm⁻¹. Other key vibrational modes include the C–O stretching of the methoxy group around 1250 cm⁻¹ and the aromatic C-H stretching vibrations. libretexts.org

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|

| 2200–2270 | -OCN asymmetric stretch |

| ~1250 | C-O stretch (methoxy) |

| ~3000-3100 | Aromatic C-H stretch |

Data sourced from multiple references providing typical frequency ranges.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (149.15 g/mol ). A characteristic fragmentation pattern involves the loss of the cyanate radical (•OCN), resulting in a significant peak at m/z 106, corresponding to the 4-methoxyphenyl cation (C₇H₇O⁺). copernicus.org Further fragmentation can also be observed.

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Fragment |

|---|---|

| 149 | [M]⁺ (Molecular Ion) |

| 106 | [M - OCN]⁺ |

Data sourced from multiple references. copernicus.org

Computational and Theoretical Chemistry Studies on 4 Methoxyphenyl Cyanate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and equilibrium geometry of molecules. For 4-methoxyphenyl (B3050149) cyanate (B1221674), DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(2df,p) or 6-311G**, are employed to determine the most stable conformation and to analyze its electronic properties. aldeser.orgresearchgate.networldscientific.com

Geometry optimization studies on analogous molecules like anisole (B1667542) and phenyl isocyanate suggest that 4-methoxyphenyl cyanate would have a largely planar structure to maximize conjugation between the phenyl ring, the oxygen atom of the methoxy (B1213986) group, and the cyanate group. researchgate.networldscientific.com The methoxy group's oxygen atom and the cyanate group's oxygen atom are bonded to the benzene (B151609) ring at the para position. The rotation around the Ar-O bonds is a key conformational variable. Studies on anisole indicate that the C-O-C bond angle of the methoxy group is around 118° and the molecule favors a planar conformation where the methyl group lies in the plane of the benzene ring. researchgate.net The transition state for rotation around the Ar-OCH3 bond involves the methyl group being perpendicular to the ring. worldscientific.com Similarly, the cyanate group (-OCN) is expected to have a specific orientation relative to the ring.

The electronic structure is significantly influenced by the electron-donating methoxy group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions, through its +M (mesomeric) effect. This increased electron density affects the molecule's reactivity and intermolecular interactions. DFT calculations can quantify this through Mulliken charge analysis, which provides the partial charges on each atom. aldeser.org

Table 1: Predicted Geometric Parameters for this compound Based on DFT Calculations of Analogous Compounds

| Parameter | Bond/Angle | Predicted Value | Reference Compound(s) |

| Bond Length | C(ar)-O(methoxy) | ~1.36 Å | Anisole researchgate.net |

| Bond Length | O(methoxy)-C(methyl) | ~1.41 Å | Anisole aldeser.org |

| Bond Length | C(ar)-O(cyanate) | ~1.36 Å | Phenyl isocyanate (C-N bond) |

| Bond Length | O(cyanate)-C(cyano) | - | - |

| Bond Length | C(cyano)≡N | - | - |

| Bond Angle | C(ar)-O-C(methyl) | ~118° | Anisole researchgate.net |

| Bond Angle | C(ar)-O-C(cyano) | - | - |

| Bond Angle | O-C≡N | ~180° | Isocyanates |

| Dihedral Angle | C(ar)-C(ar)-O-C(methyl) | ~0° or 180° (planar) | Anisole researchgate.net |

Note: Data is inferred from computational studies on reference compounds as direct DFT data for this compound is not widely published. "Ar" denotes an aromatic carbon.

Quantum Chemical Investigations of Reactivity and Reaction Pathways

Quantum chemical calculations are essential for elucidating the mechanisms of reactions involving this compound. The primary reaction of interest for cyanate esters is the thermally or catalytically induced cyclotrimerization, which forms highly stable, cross-linked polycyanurate networks. acs.orgdtic.mil

Computational studies can model this reaction pathway by:

Identifying Intermediates: The reaction proceeds through the formation of dimer and trimer intermediates.

Locating Transition States (TS): By calculating the energy of transition states, the activation energy barriers for each step of the cyclotrimerization can be determined. royalsocietypublishing.org

Studies on the curing of cyanate esters show that the reaction can be initiated by impurities like water or by added catalysts. dtic.miliqce.jp Computational models can incorporate these catalytic species to understand how they lower the activation energy barriers, thereby accelerating the curing process. iqce.jpnih.gov For this compound, the electron-donating methoxy group would likely influence the electron density of the cyanate group, affecting its reactivity in the cyclotrimerization reaction compared to unsubstituted phenyl cyanate.

Besides cyclotrimerization, quantum chemistry can investigate other potential reaction pathways, such as hydrolysis of the cyanate group or its reaction with other nucleophiles.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of this compound molecules in a condensed phase (liquid or amorphous solid). nih.gov These simulations, which solve Newton's equations of motion for a system of atoms, can predict macroscopic properties from the underlying molecular interactions over time. mdpi.comresearchgate.net

Key applications of MD for this compound include:

Conformational Analysis: MD simulations can explore the rotational freedom around the C(ar)-O(methoxy) and C(ar)-O(cyanate) bonds. This helps in understanding the flexibility of the monomer, which is a crucial factor influencing the properties of the resulting polymer. nih.gov

Intermolecular Interactions: In the monomer melt, significant intermolecular interactions such as π–π stacking between the phenyl rings and dipole-dipole interactions involving the polar cyanate and methoxy groups govern the packing and bulk properties. acs.orgdtic.mil MD simulations can quantify these interactions and relate them to physical properties like density, viscosity, and melting temperature. nih.govresearchgate.net

Polymer Network Formation: Advanced MD simulations can model the crosslinking process itself, providing insights into the three-dimensional structure of the resulting polycyanurate network. mdpi.com

Studies on various cyanate ester monomers have shown that both intramolecular barriers to motion and intermolecular forces are critical in determining the melting temperature and processability of the resin. acs.orgnih.gov For this compound, the methoxy group would add another layer of complexity to these interactions compared to simpler aryl cyanates.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational chemistry enables the accurate prediction of spectroscopic data, which is invaluable for the characterization and identification of this compound.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by computing the harmonic vibrational frequencies of the optimized molecular structure. niscpr.res.in The calculated spectrum allows for the assignment of experimental spectral bands to specific molecular motions. For this compound, key predicted vibrational modes would include:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region. ijert.org

-OCN group vibrations: The characteristic cyanate stretching frequency is a key identifier.

Methoxy group vibrations: Including C-H stretching of the methyl group and C-O-C stretching modes. Studies on anisole show strong bands related to the methoxy group, such as the C(ar)-O stretch around 1250 cm⁻¹. rsc.org

Aromatic ring vibrations: C=C stretching modes in the 1600-1450 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference Compound(s) |

| Aromatic C-H Stretch | 3050 - 3077 | 4-Methoxythioanisole ijert.org |

| -OCN Asymmetric Stretch | ~2270 - 2240 | Aryl cyanates |

| Aromatic Ring C=C Stretch | 1500 - 1610 | Anisole derivatives niscpr.res.inijert.org |

| C(ar)-O Stretch (Methoxy) | ~1250 | Anisole rsc.org |

Note: Values are based on experimental and computational data from analogous compounds.

Chemical Shifts (NMR): The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govscielo.br Calculations for this compound would predict:

¹³C NMR: The chemical shift for the methoxy carbon (C-OC H₃) is expected around 55-59 ppm. nih.gov The aromatic carbons would show distinct shifts, with the carbon attached to the methoxy group (C4) appearing significantly downfield (~160 ppm), while the carbons ortho (C2, C6) and meta (C3, C5) to it would have different electronic environments. tandfonline.com

¹H NMR: The methyl protons would appear as a singlet, while the aromatic protons would show a characteristic splitting pattern for a 1,4-disubstituted benzene ring.

Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain the reactivity of molecules. tandfonline.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound:

HOMO: The HOMO is expected to be primarily localized on the electron-rich 4-methoxyphenyl ring system. The electron-donating nature of the methoxy group raises the energy of the HOMO compared to unsubstituted benzene, making the molecule more susceptible to electrophilic attack.

LUMO: The LUMO is anticipated to have significant contributions from the π* orbitals of the cyanate group (-O-C≡N), making this site susceptible to nucleophilic attack. This is crucial for the initiation of the cyclotrimerization reaction.

The HOMO-LUMO energy gap (ΔE) is a key parameter that relates to the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. tandfonline.comnanobioletters.com DFT calculations for related molecules like 1-phenyl-3(4-methoxyphenyl)-2-propenone show a HOMO-LUMO gap of around 4.1 eV in the gas phase. tandfonline.com Similar calculations for this compound would provide a quantitative measure of its kinetic stability and potential for charge transfer within the molecule. This analysis is crucial for understanding its reaction pathways, as the interaction between the HOMO of one monomer and the LUMO of another governs the initial steps of polymerization.

Advanced Synthetic Utility and Applications in Complex Organic Synthesis

Use as a Versatile Building Block for Diverse Organic Scaffolds

4-Methoxyphenyl (B3050149) cyanate (B1221674) has emerged as a valuable and versatile building block in organic synthesis, primarily owing to the reactivity of the cyanate functional group. This group can undergo a variety of transformations, allowing for its conversion into other reactive intermediates or its direct participation in the construction of diverse molecular frameworks. nih.gov Its utility is enhanced by the presence of the electron-donating methoxy (B1213986) group on the phenyl ring, which can influence the reactivity and stability of intermediates. nih.gov

The cyanate moiety is a precursor to the corresponding isocyanate, a highly reactive intermediate that readily participates in nucleophilic additions and cycloadditions. This transformation unlocks a wide array of synthetic possibilities. For instance, the reaction of aryl isocyanates, which can be generated from aryl cyanates, with various nucleophiles leads to the formation of ureas, carbamates, and other important functional groups. wikipedia.org

Furthermore, 4-methoxyphenyl cyanate and its derivatives can serve as key components in multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step. mdpi.comtcichemicals.com For example, isocyanates derived from cyanates can be employed in Ugi-type reactions or other MCRs to generate complex heterocyclic structures. mdpi.comacs.org The versatility of this compound is also demonstrated by its role as a precursor in the synthesis of various heterocyclic and polycyclic aromatic systems, as will be detailed in the subsequent section. Organic building blocks like this compound are fundamental to the construction of more intricate molecules for applications in pharmaceuticals and materials science. nih.gov

Precursor in the Synthesis of Complex Heterocyclic and Polyaromatic Systems

A significant application of this compound in complex organic synthesis is its role as a precursor for a variety of heterocyclic and polyaromatic systems. The reactivity of the cyanate group, particularly its ability to undergo cyclotrimerization and participate in cycloaddition reactions, makes it a powerful tool for ring construction.

One of the most well-documented transformations of aryl cyanates is their cyclotrimerization to form 1,3,5-triazines. thieme-connect.dethieme-connect.de Specifically, this compound can be efficiently converted to 2,4,6-tris(4-methoxyphenoxy)-1,3,5-triazine. This reaction can be catalyzed by a base such as sodium ethoxide upon heating, affording the triazine in high yield. thieme-connect.dethieme-connect.de

| Reactant | Catalyst/Conditions | Product | Yield | Reference |

| This compound | NaOEt, 200°C | 2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine | 98% | thieme-connect.dethieme-connect.de |

| 4-Tolyl cyanate | Anhydrous HCl, 50°C | 2,4,6-Tris(4-tolyloxy)-1,3,5-triazine | ~100% | thieme-connect.de |

| Biphenyl-4-yl cyanate | Anhydrous AlCl₃, 150°C | 2,4,6-Tris(biphenyl-4-yloxy)-1,3,5-triazine | 80% | thieme-connect.de |

Beyond triazines, the cyanate functionality, often via its isocyanate intermediate, is instrumental in synthesizing other important heterocyclic scaffolds. For instance, aryl isocyanates are key reactants in the formation of:

Pyrrolo[2,3-d]pyrimidines and 1,3-Oxazine-2,4-diones: Through [4+2] cycloaddition reactions with suitable partners. asianpubs.org

Quinolines: Via cascade annulation reactions involving aryl diazonium salts and alkynes, where a related nitrile functionality participates in the cyclization. organic-chemistry.org Other methods involve the reaction of arylisothiocyanates (related to isocyanates) with alkynes triggered by alkyltriflates. acs.org

Pyrimidines: In multicomponent reactions, for example, through the indium-mediated reaction of bromomalonates, nitriles, and isocyanates. mdpi.com

1,3,4-Oxadiazoles: Synthesized from aryl hydrazides and dodecyl isocyanate, followed by cyclization. nih.gov

The synthesis of polyaromatic hydrocarbons (PAHs) can also be approached using building blocks derived from or related to this compound. nih.govcedre.frwikipedia.org For example, 2-(4-methoxyphenyl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine, a key intermediate for UV absorbers, is synthesized from precursors related to this compound, showcasing the integration of the methoxyphenyl-triazine core into more complex polyaromatic structures. google.com

Development of Novel Protecting Group Strategies Utilizing Cyanate Functionality

The concept of a protecting group in organic synthesis involves the temporary modification of a functional group to prevent it from reacting under certain conditions. rsc.org While not a conventional protecting group in the traditional sense, the cyanate functional group can be viewed as a masked or latent form of other reactive functionalities, most notably the isocyanate group. wikipedia.org This inherent reactivity allows for the development of synthetic strategies where the cyanate serves as a stable precursor that can be unmasked to trigger a specific reaction cascade.

The transformation of a cyanate to a highly reactive isocyanate is a key aspect of this "protecting group" or "latent functionality" strategy. This in-situ generation of isocyanates avoids the need to handle these often sensitive and moisture-reactive compounds directly.

A related concept is the use of cyano-containing groups for protection. For example, the 2-cyanoethyl group has been employed as a protecting group for selenols. researchgate.net This group is stable under various conditions but can be removed to reveal the free selenol when desired. While this is not a direct application of this compound, it illustrates the principle of using a cyano-based functionality for protection, a strategy that could be conceptually extended.

In a broader sense, the para-methoxyphenyl (PMP) group itself, which is the core of this compound, is utilized as a protecting group for amines. The PMP group can be cleaved under oxidative conditions, providing an orthogonal deprotection strategy to other common amine protecting groups like Boc or Cbz. organic-chemistry.org The synthesis of PMP-protected amines can be a starting point for further functionalization, including the potential introduction of a cyanate group or its derivatives.

Stereoselective and Enantioselective Synthesis Incorporating this compound Derivatives

The incorporation of the 4-methoxyphenyl moiety, the core structure of this compound, into chiral molecules is a recurring theme in stereoselective and enantioselective synthesis. While direct applications of this compound in asymmetric catalysis are not extensively documented, its derivatives, particularly 4-methoxyphenyl isocyanate and compounds bearing the N-(4-methoxyphenyl) group, are frequently used in the synthesis of chiral heterocycles and other complex molecules.

The 4-methoxyphenyl group can play a crucial role in controlling the stereochemical outcome of a reaction. For instance, in the stereoselective synthesis of α-arylalkylamines, the N-(4-methoxyphenyl) substituent on an imine was found to influence the E/Z isomerization, which in turn affects the diastereoselectivity of nucleophilic addition. researchgate.net

Key examples where 4-methoxyphenyl derivatives are involved in stereoselective synthesis include:

Synthesis of Imidazolidin-2-ones: Palladium-catalyzed carboamination reactions of N-allylureas, prepared from allylic amines and 4-methoxyphenyl isocyanate, can create up to two stereocenters with good diastereoselectivity. nih.gov

Synthesis of Piperidinones: The N-(4-methoxyphenyl) group has been used in the functionalization of chiral piperidinones, for example, via a Suzuki reaction to introduce the 4-methoxyphenyl group onto the heterocyclic core. ru.nl

Asymmetric Synthesis of β-Hydroxyamides: While not directly using the cyanate, the synthesis of chiral cyanohydrins from anisaldehyde (4-methoxybenzaldehyde) is a key step in the synthesis of natural products, demonstrating the utility of the 4-methoxyphenyl scaffold in building chiral molecules. scielo.org.mx

Multicomponent Reactions: The three-component reaction of ethyl pyruvate, p-anisidine (B42471) (4-methoxyaniline), and phenyl isocyanate has been used to synthesize hydantoin (B18101) derivatives with a tetrasubstituted stereocenter. mdpi.com

These examples highlight that the 4-methoxyphenyl unit is a valuable component in the design of substrates and reagents for stereoselective transformations. The development of chiral ligands or catalysts incorporating the this compound structure could be a promising avenue for future research in asymmetric synthesis. researchgate.netnih.gov

Applications in Advanced Materials Science and Polymer Chemistry

Development and Characterization of High-Performance Cyanate (B1221674) Ester Resins

The polymerization of 4-Methoxyphenyl (B3050149) cyanate, often in conjunction with other cyanate ester monomers, leads to the formation of polycyanurate networks. This process, known as cyclotrimerization, involves the reaction of three cyanate (-OCN) functional groups to form a stable, six-membered triazine ring. This cross-linking reaction is thermally initiated and can be accelerated by catalysts such as zinc octoate. The resulting polycyanurate resins exhibit high glass transition temperatures (Tg), often exceeding 250°C, which is indicative of their excellent thermal stability. The methoxy (B1213986) group on the phenyl ring can influence the reactivity and final properties of the resin. For instance, it can lower the activation energy for cyclotrimerization compared to some other substituted phenyl cyanates. bts.gov

The curing process is a critical step in the development of these resins. Differential Scanning Calorimetry (DSC) is a common technique used to study the cure kinetics, with optimal crosslinking for systems containing 4-Methoxyphenyl cyanate typically occurring between 180–220°C. The degree of cure significantly impacts the final properties of the resin. Incomplete curing can result in a lower glass transition temperature and reduced mechanical performance. dtic.mil

The characterization of these resins involves a suite of analytical techniques. In addition to DSC, thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperatures. dtic.mil Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) are employed to monitor the disappearance of the cyanate group and the appearance of the triazine ring during curing. bts.gov

Below is an interactive data table summarizing the typical thermal properties of polycyanurate resins derived from cyanate esters:

| Property | Typical Value Range | Significance |

|---|---|---|

| Glass Transition Temperature (Tg) | >250 °C | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A high Tg is crucial for high-temperature applications. researchgate.net |

| Decomposition Temperature (Td) | >400 °C | The temperature at which the polymer begins to chemically degrade. A high Td signifies excellent thermal stability. bts.gov |

| Coefficient of Thermal Expansion (CTE) | Low | Measures the tendency of a material to change its shape in response to a change in temperature. A low CTE is desirable for dimensional stability, especially in electronic applications. iastate.edu |

Engineering of Polymer Composites with Enhanced Mechanical and Thermal Properties

Cyanate ester resins derived from monomers like this compound are frequently used as the matrix material in advanced polymer composites. These composites are engineered by reinforcing the resin with fibers such as carbon, glass, or aramid. The resulting materials exhibit a synergistic combination of the resin's properties and the high strength and stiffness of the reinforcing fibers. The excellent adhesion of cyanate ester resins to these fibers is a key factor in achieving superior mechanical performance. iccm-central.org

Research has also explored the modification of cyanate ester resins with various additives to further enhance their properties. For instance, the incorporation of toughening agents can improve the fracture toughness of the inherently brittle cyanate ester network. google.com Nanoparticles and other fillers can also be introduced to tailor the electrical, thermal, and mechanical characteristics of the resulting composites. iastate.edu

Utilization in Electronic and Aerospace Applications Requiring Specific Dielectric and Hydrolytic Stability

The unique combination of properties offered by polycyanurate resins makes them highly suitable for demanding applications in the electronics and aerospace sectors.

In the electronics industry, these resins are valued for their excellent dielectric properties, including a low dielectric constant and low dissipation factor, which are maintained over a wide range of frequencies. researchgate.net These characteristics are crucial for high-frequency applications, such as printed circuit boards (PCBs) for high-speed data transmission and microwave components, as they minimize signal loss and ensure signal integrity. The low moisture absorption of cyanate ester resins also contributes to the stability of their dielectric properties, as water absorption can negatively impact electrical performance. iccm-central.org

In the aerospace industry, the high thermal stability, low outgassing, and resistance to radiation and microcracking make cyanate ester composites ideal for various structural and non-structural components. iastate.eduiccm-central.org Their hydrolytic stability is another critical factor, ensuring the long-term durability of composite parts exposed to atmospheric moisture and other fluids. mdpi.com Applications range from satellite structures and antenna reflectors to components for high-speed aircraft and radomes, which require materials with specific dielectric properties to be transparent to radar signals. googleapis.com

The table below highlights key properties of cyanate ester resins relevant to these applications:

| Property | Typical Value | Relevance to Application |

|---|---|---|

| Dielectric Constant (at 1 MHz) | < 3.0 | A low dielectric constant is essential for high-frequency electronics to reduce signal delay and crosstalk. researchgate.net |

| Dissipation Factor (at 1 MHz) | ~0.005 | A low dissipation factor (or loss tangent) minimizes the loss of electromagnetic energy as heat, which is critical for efficient signal transmission. researchgate.net |

| Moisture Absorption | Low | Low moisture uptake helps maintain stable electrical and mechanical properties in humid environments. iccm-central.org |

Studies on Thermal Stability and Degradation Mechanisms of Polycyanurates

The exceptional thermal stability of polycyanurates is a direct result of the highly cross-linked network of thermally stable triazine rings formed during curing. bts.gov Studies on the thermal degradation of these polymers, typically conducted using thermogravimetric analysis (TGA) coupled with techniques like mass spectrometry or infrared spectroscopy, have provided insights into their decomposition mechanisms. bts.govdtic.mil

The degradation of polycyanurates generally occurs at very high temperatures, often above 400°C. The primary degradation pathway is believed to involve the scission of the hydrocarbon chains connecting the triazine rings, followed by the decyclization of the triazine ring itself at even higher temperatures. bts.gov This process liberates volatile decomposition products. The chemical structure of the original cyanate ester monomer has been found to have a relatively minor impact on the major mass loss temperature, which is typically around 450°C for many polycyanurates. bts.gov However, the aromatic content of the polymer can influence the amount of solid residue, or char yield, remaining after pyrolysis. bts.gov

Understanding these degradation mechanisms is crucial for predicting the long-term performance of these materials at elevated temperatures and for developing even more thermally stable polymer systems. For instance, research has shown that the presence of certain chemical groups, such as ortho-methoxy groups, can influence the decomposition pathways. dtic.mil Furthermore, the hydrolytic degradation of cyanate esters, which can occur in the presence of moisture, is another area of study, as it can impact the long-term stability and glass transition temperature of the cured resin. dtic.mildtic.mil

Biological and Biomedical Research Implications General Research Directions

Investigation as Molecular Scaffolds for Biologically Active Molecules

The structure of 4-methoxyphenyl (B3050149) cyanate (B1221674) serves as a valuable molecular scaffold—a core chemical structure upon which a variety of functional groups can be built to create a library of new compounds. This versatility is a cornerstone of medicinal chemistry and drug discovery. The cyanate group (-OCN) is highly reactive and can participate in numerous chemical transformations, allowing for its conversion into other important functional groups.

Organic nitriles, which are structurally related to cyanates, are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. academie-sciences.fr The cyano moiety itself is present in a wide range of bioactive molecules. academie-sciences.fr Research has shown that the classical method for synthesizing alkyl cyanides involves the nucleophilic substitution of an alkyl halide with metal cyanides, highlighting the importance of the cyanide group in building molecular complexity. academie-sciences.fr

The 4-methoxyphenyl group is also a common feature in many biologically active molecules. For instance, derivatives of 3-((4-methoxyphenyl)amino)propanehydrazide have been used to synthesize novel 1,2,4-triazole (B32235) derivatives, a class of compounds known for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.com The 1,2,4-triazole moiety can enhance a molecule's pharmacokinetic and physicochemical properties. mdpi.com Similarly, the 4-methoxyphenyl group is found in various pharmacologically active compounds, such as homopiperazine (B121016) derivatives evaluated for anticancer activity. scirp.org

The utility of related isocyanates, such as 4-methoxyphenyl isocyanate, further underscores the potential of this scaffold. Isocyanates are key precursors in the synthesis of ureas, carbamates, and heterocyclic compounds. smolecule.comsigmaaldrich.commdpi.com For example, 4-methoxyphenyl isocyanate has been used to prepare 6H-indolo[2,3-b]quinolines and complex urea (B33335) derivatives that act as adenosine (B11128) receptor antagonists. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The synthesis of bioactive molecules often involves multicomponent reactions where building blocks like isocyanates are used to rapidly generate structural diversity. researchgate.net

| Bioactive Scaffold/Precursor | Resulting Molecular Class/Compound | Potential Biological Application | Reference(s) |

| 4-Methoxyphenyl isocyanate | Substituted Ureas | Adenosine Receptor Antagonists | sigmaaldrich.com, sigmaaldrich.com |

| 4-Methoxyphenyl isocyanate | 6H-indolo[2,3-b]quinolines | Heterocyclic Compound Synthesis | sigmaaldrich.com, sigmaaldrich.com, chemicalbook.com |

| 3-((4-Methoxyphenyl)amino)propanehydrazide | 1,2,4-Triazole derivatives | Anticancer, Antimicrobial, Antiviral | mdpi.com |

| 1-Benzhydryl-1,4-diazepane + 4-methoxyphenyl isocyanate | Homopiperazine derivatives | Anticancer | scirp.org |

| ortho-Nitrochalcones + Cyanide anion | 2-(3-oxoindolin-2-ylidene)acetonitriles | Bioactive Indolinones | researchgate.net |

Mechanistic Studies of Enzyme Interactions and Inhibition Potential

The reactivity of the cyanate group makes 4-methoxyphenyl cyanate a candidate for investigating enzyme interactions and potential inhibition. The cyanate ion can engage in carbamylation, a process where it reacts with amino groups in proteins, such as the N-terminal alpha-amino group or the epsilon-amino group of lysine (B10760008) residues. This covalent modification can alter an enzyme's structure and function, potentially leading to inhibition.

Enzyme inhibitors are crucial for regulating metabolic pathways and serve as the basis for many pharmaceutical drugs. studymind.co.uk Inhibition can be reversible, where the inhibitor binds non-covalently and can dissociate, or irreversible, where a stable covalent bond is formed. studymind.co.uk Irreversible inhibitors, sometimes called "suicide inhibitors," often involve the enzyme converting a substrate analogue into a reactive form that permanently inactivates the active site. savemyexams.com

The study of cyanate and its interaction with enzymes has a complex history. For instance, cyanate was once reported as a non-coordinating inhibitor of the metalloenzyme carbonic anhydrase, but this was later corrected, with subsequent studies exploring the inhibition mechanisms of related anions. tandfonline.com The toxicity of the related cyanide ion (CN⁻) is well-known to stem from its ability to inhibit cytochrome c oxidase in the mitochondrial respiratory chain by binding to the iron in the heme group, thereby blocking ATP production. nih.gov

The potential for this compound and its derivatives to act as enzyme inhibitors can be explored through various mechanistic studies:

Mechanism-Based Inhibition: Investigating whether an enzyme can process the cyanate group into a more reactive species that forms a covalent adduct with the active site. savemyexams.com

Allosteric Inhibition: Determining if the molecule can bind to a site other than the active site (an allosteric site), inducing a conformational change that reduces enzyme activity. numberanalytics.com

Competitive vs. Non-competitive Inhibition: Using kinetic assays to determine if the inhibitor competes with the substrate for the active site (competitive) or binds elsewhere (non-competitive). studymind.co.uknumberanalytics.com

Isothermal titration calorimetry (ITC) and molecular docking are powerful techniques used to characterize the binding affinity and thermodynamics of inhibitor-enzyme interactions, providing insight into the mechanism of action. researchgate.net

| Type of Inhibition | Mechanism of Action | Effect on Enzyme Kinetics | Reference(s) |

| Reversible Inhibition | |||

| Competitive | Inhibitor binds to the active site, preventing substrate binding. | Vmax unchanged, Km increased. | numberanalytics.com, |

| Non-competitive | Inhibitor binds to an allosteric site, changing the active site's shape. | Vmax decreased, Km unchanged. | savemyexams.com, numberanalytics.com |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Vmax decreased, Km decreased. | |

| Irreversible Inhibition | |||

| Covalent Modification | Inhibitor forms a strong, covalent bond with the enzyme, often in the active site. | Vmax lowered; may be time-dependent. | studymind.co.uk, |

| Mechanism-Based (Suicide) | Enzyme converts the inhibitor into a reactive form that permanently inactivates it. | Time-dependent loss of enzyme activity. | savemyexams.com, |

Research into Receptor Binding Affinity and Ligand Design

The design of ligands that bind with high affinity and selectivity to specific biological receptors is a fundamental goal in drug development. The 4-methoxyphenyl structural motif is a key component in many ligands designed for various receptors, influencing properties like metabolic stability and receptor binding affinity. vulcanchem.com

Research into adenosine receptors, which are implicated in various physiological processes, provides a clear example. Derivatives of 4-methoxyphenyl isocyanate have been instrumental in the synthesis of pyrazolo-triazolo-pyrimidines, which have been evaluated as potent antagonists for A2A and A3 adenosine receptors. sigmaaldrich.comsigmaaldrich.com In these structures, the methoxyphenyl group plays a role in the ligand's interaction with the receptor binding pocket.

Similarly, the 4-methoxyphenyl group is a feature in ligands targeting other receptors. For example, it is present in high-affinity ligands for sigma (σ) receptors, which are being investigated for their potential in treating neuropsychiatric disorders. researchgate.net The 4-methoxyphenyl group also appears in compounds designed as inhibitors for the enzyme ALOX15, where it forms part of a common pharmacophore that allows for substrate-selective inhibition. mdpi.com

The process of ligand design often involves:

Pharmacophore Identification: Recognizing the key structural features (the pharmacophore) of a molecule that are responsible for its biological activity. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of a lead compound to understand how different functional groups affect its binding affinity and efficacy. vulcanchem.com

Molecular Modeling: Using computational tools like molecular docking to predict how a ligand will bind to the three-dimensional structure of a receptor, guiding the design of more potent and selective molecules. mdpi.comrsc.org

The this compound scaffold offers a starting point for such research. The methoxy (B1213986) group can be modified, and the reactive cyanate handle can be used to attach various other chemical moieties, allowing researchers to systematically probe the structural requirements for optimal receptor binding.

| Ligand/Derivative Containing 4-Methoxyphenyl Moiety | Target Receptor/Enzyme | Research Application/Finding | Reference(s) |

| Pyrazolo-triazolo-pyrimidine derivatives | A2A and A3 Adenosine Receptors | Development of selective receptor antagonists. | sigmaaldrich.com, sigmaaldrich.com |

| N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | Neuropeptide FF (NPFF) Receptors | Modulates electronic properties and receptor binding affinity. | vulcanchem.com |

| Silaspiro[naphthalene-1,4'-piperidine] derivatives | Sigma (σ) Receptors | High-affinity and selective σ₁ ligands for neuropsychiatric research. | researchgate.net |

| Substituted 5-(4-methoxyphenyl)-1H-indoles | ALOX15 (Arachidonate 15-lipoxygenase) | Substrate-selective allosteric enzyme inhibition. | mdpi.com |

Future Research Directions and Emerging Trends for 4 Methoxyphenyl Cyanate

Exploration of Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of aryl cyanates often involves reagents and conditions that are not environmentally benign. A major thrust in future research is the development of sustainable synthetic routes to 4-methoxyphenyl (B3050149) cyanate (B1221674) and related compounds, aligning with the principles of green chemistry.

Key research areas include:

Alternative Cyanating Agents: Research is moving towards replacing toxic and hazardous cyanide sources. mdpi.com Novel, non-toxic, and readily available reagents are being explored. For instance, the combination of formamide (B127407) and cyanuric chloride has been introduced as an efficient and less hazardous cyanating agent for certain transformations. researchgate.net Another approach involves using potassium thiocyanate (B1210189) (KSCN) as a green cyanating agent in electrochemical synthesis, which avoids chemical oxidants. mdpi.com

Green Solvents and Catalysts: The use of hazardous organic solvents is a significant environmental concern. Future syntheses will likely focus on utilizing greener solvents like bio-based options such as Cyrene or deep eutectic solvents (DES). researchgate.netrsc.org For example, a choline (B1196258) chloride:triethanolamine DES has been shown to function as both a dual catalyst and solvent system in related C–O bond formation reactions, eliminating the need for additional solvents and bases. researchgate.net Metal-free catalytic systems are also a key target, with methods being developed for the synthesis of related organoselenium compounds using elemental selenium and an organocatalyst like trimethylsilyl (B98337) cyanide (TMSCN) under additive-free conditions. researchgate.netnih.gov

Energy-Efficient Methods: Techniques like microwave-assisted synthesis and paired electrolysis are being investigated to reduce energy consumption and reaction times. mdpi.comimist.ma Paired electrolysis, for instance, enables the efficient synthesis of aryl selenocyanates under mild, energy-saving conditions without chemical oxidants. mdpi.com Microwave irradiation has been successfully used in solvent-free Knoevenagel condensation reactions involving p-anisaldehyde, a related methoxyphenyl compound, demonstrating its potential for rapid and efficient synthesis. imist.ma

| Green Chemistry Approach | Example/Target | Potential Benefit |

| Sustainable Reagents | Use of KSCN, formamide/cyanuric chloride | Avoids highly toxic cyanide sources mdpi.comresearchgate.net |

| Green Solvents | Bio-based solvents (e.g., Cyrene), Deep Eutectic Solvents (DES) | Reduces reliance on volatile organic compounds (VOCs) researchgate.netrsc.org |

| Alternative Catalysis | Metal-free synthesis, dual solvent/catalyst systems | Minimizes metal contamination and simplifies purification researchgate.netresearchgate.netnih.gov |

| Energy Efficiency | Paired electrolysis, Microwave-assisted synthesis | Lowers energy consumption and shortens reaction times mdpi.comimist.ma |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

Beyond its well-established role in cyclotrimerization to form polycyanurate networks, the cyanate group of 4-methoxyphenyl cyanate is a hub of reactivity waiting to be further explored. Future research will focus on uncovering and harnessing novel reaction pathways.

Emerging areas of investigation include:

[2+2+2] Cyclotrimerization Complexity: The primary reaction for forming polycyanurate resins is the [2+2+2] cyclotrimerization of cyanate groups. rsc.org This process is complex and involves several intermediate steps, including the formation of imidocarbonates. mdpi.com Detailed kinetic studies are needed to understand the influence of substituents, like the methoxy (B1213986) group, on the reaction pathway and to control the formation of the highly stable 1,3,5-triazine (B166579) ring structure. rsc.orgmdpi.com

Nucleophilic and Electrophilic Reactions: The cyanate group is highly reactive towards both nucleophiles and electrophiles. While reactions with nucleophiles like phenols, amines, and water (hydrolysis) are known, there is scope for discovering new transformations with a wider range of nucleophilic partners. mdpi.com This could lead to the synthesis of novel heterocyclic compounds and functional molecules.

Unconventional Cycloadditions: Exploring cycloaddition reactions beyond the standard trimerization could yield novel molecular architectures. Investigating the potential for [2+2] or Diels-Alder-type reactions under specific catalytic or high-pressure conditions could open new synthetic doors.

Controlled Polymerization: While cyclotrimerization leads to crosslinked thermosets, developing controlled polymerization techniques could produce linear polymers or block copolymers incorporating the cyanate functionality, leading to materials with entirely new properties.

Design and Synthesis of Advanced Functional Materials

This compound is a key monomer for producing high-performance polycyanurate resins, which are valued in industries like aerospace and microelectronics for their exceptional properties. mdpi.comfrontiersin.org Future research aims to tailor and enhance these properties and to create novel functional materials.

Key trends in materials science include:

High-Performance Composites: Polycyanurate resins derived from cyanate esters form the matrix for advanced composites. mdpi.comacs.org These materials exhibit high glass transition temperatures (Tg > 250°C), excellent thermal stability, low moisture absorption, and low dielectric constants, making them ideal for applications in radomes, printed circuit boards, and aerospace structures. mdpi.comacs.org Research will continue to focus on improving toughness and processing characteristics.

Shape Memory Polymers (SMPs): Cyanate esters are being used to create high-temperature, high-toughness thermoset resins with shape memory characteristics. google.com By creating copolymers from a mix of monofunctional and difunctional cyanate ester monomers, materials can be designed with a wide range of glass transition temperatures (from 0°C to over 400°C) and the ability to be elongated significantly. google.com

Nanocomposites: The incorporation of nanomaterials like polyhedral oligomeric silsesquioxanes (POSS), carbon nanotubes, or graphene into the cyanate ester matrix can significantly enhance material properties. frontiersin.orgnih.gov For example, POSS-cyanate ester nanocomposites show improved thermal stability and lower dielectric constants (k ≈ 2.4). frontiersin.orgnih.gov

Renewable Sourced Resins: There is a growing interest in deriving cyanate esters from renewable sources like plant-based polyphenols (e.g., vanillin, creosol, lignin). dtic.milrsc.org Synthesizing cyanate esters from these bio-based feedstocks offers a sustainable route to high-performance materials, reducing environmental impact. dtic.mil

| Material Type | Key Feature | Potential Application |

| Polycyanurate Resins | High thermal stability, low dielectric constant | Aerospace components, high-frequency electronics mdpi.com |

| Shape Memory Polymers | Tunable Tg, high elongation | Deployable structures, smart actuators google.com |

| Nanocomposites | Enhanced thermal and dielectric properties | Advanced microelectronics, structural composites frontiersin.orgnih.gov |

| Bio-based Resins | Derived from renewable feedstocks | Sustainable high-performance materials dtic.milrsc.org |

Integration with Catalytic Systems for Enhanced Efficiency and Selectivity

The curing (cyclotrimerization) of this compound into a polycyanurate network is often slow and requires high temperatures. adeka.co.jp The development of advanced catalytic systems is crucial for controlling the reaction, reducing processing costs, and improving the final properties of the material.

Future research in catalysis will likely concentrate on:

Metal-Based Catalysts: Transition metal compounds, such as acetylacetonates (B15086760) and octoates of copper, cobalt, zinc, and tin, are effective catalysts. mdpi.comresearchgate.net Often, they are used with a co-catalyst like an alkylphenol (e.g., nonylphenol) to improve solubility and promote complete curing at lower temperatures (around 170-220°C). adeka.co.jp Future work will seek more efficient and selective metal catalysts that minimize side reactions.

Room Temperature Ionic Liquids (RTILs): As an alternative to metal catalysts, which can have poor solubility and promote hydrolysis, RTILs are emerging as promising accelerators for cyanate ester curing. mdpi.com These non-metallic systems can offer better processability and avoid metal contamination in the final product.

In-situ Self-Catalysis: A novel approach involves designing cyanate ester resins that have a built-in catalytic function. rsc.org For example, incorporating a –Si–NH–C≡N group into a novolac cyanate ester has been shown to create a self-catalytic system that significantly lowers the polymerization temperature and improves the degree of polymerization. rsc.org

Latent Catalysts: For applications requiring one-component resin systems with long shelf life, the development of latent catalysts is key. These catalysts remain inactive at storage temperatures but are triggered by heat or light (e.g., UV irradiation), enabling rapid curing on demand. google.comadeka.co.jp

Computational-Aided Design and Virtual Screening of New Cyanate-Based Molecules

Computational chemistry and materials science are becoming indispensable tools for accelerating the design and discovery of new molecules and materials. For this compound and its derivatives, these methods offer a pathway to understanding structure-property relationships and predicting performance before synthesis.

Key computational strategies include:

Molecular Dynamics (MD) Simulations: MD simulations are used to model the in-situ crosslinking of cyanate ester resins to form polycyanurate networks. acs.org These simulations can predict thermophysical properties of the resulting thermoset, which can then be validated against experimental data, providing a powerful tool for understanding the polymerization process at the atomic level. acs.org

Density Functional Theory (DFT) Simulations: DFT calculations are employed to analyze the interfacial properties of cyanate ester monomers with other materials, such as graphene or boron nitride monolayers in composites. mdpi.com This allows researchers to understand how chemical structure (e.g., fluorination) affects the interaction strength and mechanical response at the interface, aiding in the systematic design of composite systems. mdpi.com

Virtual Screening and Machine Learning: As the complexity of potential cyanate-based molecules grows, high-throughput virtual screening and machine learning models can be used to predict the properties of new candidate structures. acs.orgfrontiersin.org By training algorithms on existing experimental and computational data, it's possible to identify promising new monomers with desired characteristics, such as higher thermal stability or specific dielectric properties, thereby streamlining the discovery process. acs.org

Enzyme and Catalyst Design: Computational design can be used to engineer or discover better catalysts for cyanate reactions. This includes modeling the active sites of potential catalysts or even designing mutant enzymes with improved activity for specific transformations, as has been explored for cyanide-degrading enzymes. mdpi.comresearchgate.net

常见问题

Basic Research Questions

Q. What are the validated synthesis protocols for 4-methoxyphenyl cyanate, and how can purity be optimized during preparation?

- Synthesis typically involves nucleophilic substitution of 4-methoxyphenol with cyanogen bromide under controlled pH and temperature. Purity optimization requires rigorous solvent drying (e.g., anhydrous chloroform) and exclusion of moisture to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Analytical HPLC with UV detection (λ = 254 nm) can confirm purity >98% .

Q. How does storage condition variability impact this compound stability, and what degradation products are observed?

- Degradation is influenced by temperature, pH, and solvent. For example, aqueous solutions at pH >7 accelerate hydrolysis to 4-methoxyphenol and cyanate ion, while prolonged storage in alcohols (e.g., methanol) may yield carbamate derivatives. Central composite design (RSM) studies show temperature (25–60°C) and time (7–30 days) significantly affect degradation rates (R² = 0.9102, F-value = 7.97). Use FTIR or LC-MS to monitor degradation, focusing on peaks at m/z 149 (loss of OCN group) .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- FTIR : Confirm the –OCN stretch (~2200–2270 cm⁻¹) and methoxy C–O bond (~1250 cm⁻¹).

- NMR : ¹H NMR shows methoxy protons at δ 3.8 ppm and aromatic protons as a doublet (δ 6.8–7.2 ppm). ¹³C NMR identifies the cyanate carbon at ~110–115 ppm.

- MS/MS : Electron ionization (EI) reveals fragmentation patterns (e.g., m/z 106 from loss of CH₃ + CO). ESI in positive ion mode enhances detection of low-abundance intermediates .

Advanced Research Questions

Q. How can this compound be integrated into high-performance cyanate ester resins for aerospace composites?

- The compound serves as a monomer in cyclo-trimerization reactions to form triazine networks. Cure kinetics (DSC analysis) show optimal crosslinking at 180–220°C with 1–2 wt% catalyst (e.g., zinc octoate). Composite fabrication via RTM or vacuum-assisted methods yields materials with glass transition temperatures (Tg) >250°C and dielectric constants <2.8, suitable for radome applications. CNT-modified composites exhibit enhanced thermal stability (20% reduction in mass loss at 400°C) .

Q. What methodological gaps exist in reconciling contradictory data on cyanate ester binder performance under extreme conditions?

- Discrepancies in thermal stability data (e.g., TGA curves varying by 5–10% mass loss at 300°C) may stem from inconsistent curing protocols or moisture absorption. Standardize preconditioning (e.g., 24h at 50°C under vacuum) and employ dynamic mechanical analysis (DMA) to quantify residual stress effects. Multivariate analysis (e.g., PCA) of FTIR spectra can identify batch-to-batch variations in –OCN conversion rates .

Q. How can advanced mass spectrometry resolve ambiguities in detecting this compound derivatives in complex matrices?

- Q-ToF-MS : Use targeted MS/MS with collision energy optimization (15–30 eV) to isolate diagnostic ions (e.g., m/z 179 → 136 via H + NCO loss). For environmental samples, employ solid-phase microextraction (SPME) coupled with GC-EI-MS (LOD = 0.1 ppb). In biological matrices, derivatization with dansyl chloride improves detectability in LC-ESI-MS .

Q. What experimental designs are recommended for studying the hydrolytic stability of this compound in solvent mixtures?

- Use a Box-Behnken design to evaluate solvent polarity (e.g., water/THF ratios), pH (3–9), and ionic strength. Monitor reaction kinetics via UV-Vis at 280 nm (λmax for cyanate). Rate constants (k) derived from pseudo-first-order models can identify critical thresholds (e.g., k > 0.05 h⁻¹ in 50% aqueous acetone). Validate with ¹H NMR quantification of 4-methoxyphenol .

Methodological Best Practices

- Data Reliability : Report uncorrected and corrected LC-MS/MS results to address matrix effects. Include QA/QC metrics (e.g., recovery rates for spiked samples) .

- Safety Protocols : Store this compound under argon at –20°C. Use fume hoods and PPE (nitrile gloves, goggles) due to potential isocyanate-like toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。